2,4-Dichloro-5-methoxypyrimidine
CAS No.: 19646-07-2
Cat. No.: VC20786476
Molecular Formula: C5H4Cl2N2O
Molecular Weight: 179 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19646-07-2 |
---|---|
Molecular Formula | C5H4Cl2N2O |
Molecular Weight | 179 g/mol |
IUPAC Name | 2,4-dichloro-5-methoxypyrimidine |
Standard InChI | InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3 |
Standard InChI Key | ZTHHRSBDBPCCMZ-UHFFFAOYSA-N |
SMILES | COC1=CN=C(N=C1Cl)Cl |
Canonical SMILES | COC1=CN=C(N=C1Cl)Cl |
Introduction
Chemical Identity and Basic Properties
Structural Characteristics
2,4-Dichloro-5-methoxypyrimidine is a pyrimidine derivative with molecular formula C5H4Cl2N2O and molecular weight of 179 g/mol . The compound contains a six-membered heterocyclic ring with two nitrogen atoms, two chlorine substituents, and a methoxy group. The chlorine atoms occupy positions 2 and 4 of the pyrimidine ring, while the methoxy group is attached at position 5.
Physical Properties
The compound appears as a white to almost white powder or crystalline solid with a melting point range of 66-70°C . Its physical properties are summarized in Table 1 below:
Synthesis and Preparation Methods
Laboratory Synthesis Approaches
The synthesis of 2,4-Dichloro-5-methoxypyrimidine typically involves the chlorination of 5-methoxy-2,4-pyrimidinediol. A common method employs phosphorus oxychloride as the chlorinating agent, with the reaction conducted under reflux conditions followed by purification through crystallization processes.
Industrial Production Considerations
For industrial-scale production, the synthesis typically employs large-scale chlorination processes with strict control over reaction conditions to ensure high yield and purity. Continuous flow reactors are sometimes utilized to enhance the efficiency and scalability of the production process.
Solubility and Physical Chemical Data
Solubility Studies
Experimental measurements of the solubility of 2,4-dichloro-5-methoxypyrimidine in various solvents have been conducted. Research using a laser monitoring observation technique determined the solid-liquid equilibrium of this compound in multiple solvents over temperature ranges from approximately 295K to 320K .
Table 2: Solubility Ranges of 2,4-Dichloro-5-methoxypyrimidine in Different Solvents
Solvent | Temperature Range (K) |
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Ethyl ethanoate | 295.60 to 316.39 |
Methanol | 302.37 to 316.95 |
Ethanol | 299.44 to 316.61 |
Acetone | 297.35 to 311.37 |
Tetrachloromethane | 298.60 to 312.15 |
Heptane | 298.10 to 320.08 |
The solubility data was correlated using both the λ-h equation and the Apelblat equation, with research indicating that the Apelblat model provided less deviation for the six measured solvent systems .
Chemical Reactivity
2,4-Dichloro-5-methoxypyrimidine demonstrates characteristic reactivity patterns:
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Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are susceptible to substitution by nucleophiles such as amines or thiols. This reactivity is particularly important for pharmaceutical synthesis.
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Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can produce alcohols.
Common reagents employed in these reactions include:
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For nucleophilic substitution: Sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide
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For oxidation reactions: Potassium permanganate and similar oxidizing agents
Applications and Research Focus
Agricultural Applications
2,4-Dichloro-5-methoxypyrimidine serves as a key compound in agricultural chemistry, particularly in herbicide development . It is used in the formulation of herbicides that provide effective weed control while minimizing damage to crops . Its chemical structure makes it suitable for the development of selective herbicidal compounds.
Pharmaceutical Applications
The compound has significant value in pharmaceutical research and development:
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Key Intermediate: It functions as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents .
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Kinase Inhibitor Development: 2,4-Dichloro-5-methoxypyrimidine is specifically utilized in the synthesis of kinase inhibitors, including BMPR2-selective compounds that have potential therapeutic applications.
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Antitumor Activity: Research has identified this compound as having potential antitumor properties, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biochemical Research
Researchers employ 2,4-Dichloro-5-methoxypyrimidine in studies related to enzyme inhibition, which helps in understanding metabolic pathways and developing new therapeutic strategies . The compound's structure allows for specific interactions with biological systems, making it valuable for biochemical investigations.
Material Science Applications
The properties of 2,4-Dichloro-5-methoxypyrimidine make it suitable for creating specialized coatings and polymers, enhancing durability and resistance to environmental factors . Its incorporation into materials can confer specific chemical or physical properties.
Analytical Chemistry
In analytical chemistry, the compound is utilized in methods for detecting and quantifying other chemicals, aiding in quality control and regulatory compliance across various industries .
Category | Details |
---|---|
Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H318 (Causes serious eye damage) H335 (May cause respiratory irritation) |
Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 |
Risk Statements | 22-37/38-41 |
Safety Statements | 26-39 |
WGK Germany | 3 (severe hazard to waters) |
Hazard Note | Harmful |
Hazard Class | Irritant, Corrosive |
Manufacturer | Product Purity | Package Size | Approximate Price (USD) |
---|---|---|---|
Sigma-Aldrich | 97% | 10g | $55.60 |
Sigma-Aldrich | 97% | 1g | $34.60 |
TCI Chemical | >98.0% (GC) | 5g | $63.00 |
TCI Chemical | >98.0% (GC) | 25g | $167.00 |
Alfa Aesar | 97% | 10g | $77.65 |
This pricing information reflects the compound's specialized nature and its importance in research and industrial applications .
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